molecular formula C19H16ClNO2 B5450926 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]quinoline

2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]quinoline

Cat. No.: B5450926
M. Wt: 325.8 g/mol
InChI Key: MXQGAPGAOOPXHW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]quinoline” is a complex organic molecule that contains a quinoline ring, a vinyl group, and a 2-chloro-4,5-dimethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques similar to those used in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Properties

IUPAC Name

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-22-18-11-14(16(20)12-19(18)23-2)8-10-15-9-7-13-5-3-4-6-17(13)21-15/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGAPGAOOPXHW-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC2=NC3=CC=CC=C3C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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